(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-4-2-3-14-11-16(22-17(14)15)18(20)19-9-7-13(8-10-19)12-5-6-12/h2-4,11H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOKTBJSBKEZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(=C4CC4)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and benzofuran intermediates, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through reductive amination, while the benzofuran moiety can be prepared via cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield benzofuran-2,3-dione, while reduction of the carbonyl group may produce the corresponding alcohol .
Scientific Research Applications
(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique properties are utilized in developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- **(4-Fluorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
- **(3,4-Dichlorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
- **(4-Bromobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
Uniqueness
(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylidene group adds rigidity to the molecule, potentially enhancing its stability and specificity in interactions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?
The synthesis involves coupling a 4-cyclopropylidenepiperidine derivative with a 7-methoxybenzofuran-2-carbonyl precursor. Key steps include nucleophilic acyl substitution under basic conditions. Sodium hydride or potassium carbonate in solvents like DMF or THF (60–80°C) achieves yields up to 75% . Industrial-scale production may use continuous flow processes with automated temperature and pressure control to optimize purity .
Q. How can researchers characterize the structural integrity of this compound?
- 1H-NMR : Critical for confirming moieties (e.g., methoxy group at δ 3.82 ppm, aromatic protons at δ 6.92–7.84 ppm) .
- HPLC : Employ C18 columns with methanol/buffer mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) for purity assessment .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What analytical methods ensure batch-to-batch consistency in physicochemical properties?
- Melting point analysis : Detects polymorphic variations.
- XRD : Resolves crystallinity differences impacting solubility .
- Stability testing : Accelerated degradation studies under varying pH/temperature conditions identify labile groups (e.g., methoxy or cyclopropylidene) .
Advanced Research Questions
Q. How should discrepancies in reported biological activity data be resolved?
Contradictions may arise from assay variability (cell lines, concentrations) or impurities. Mitigation strategies:
- Orthogonal purity validation : Combine HPLC with elemental analysis .
- Standardized assays : Fix incubation times (e.g., 24–48 hours) and DMSO concentrations (<0.1%) .
- Counter-screens : Rule out off-target effects using kinase panels or receptor-binding assays .
Q. What frameworks guide structure-activity relationship (SAR) studies for bioactivity optimization?
- Analog synthesis : Modify benzofuran substituents (e.g., 5-methoxy vs. 7-methoxy) and cyclopropylidene ring size .
- Pharmacological profiling : Test across targets (e.g., serotonin receptors, CYP450 isoforms) to identify selectivity.
- QSAR modeling : Correlate steric/electronic parameters (Hammett constants, logP) with activity trends .
Q. Which computational strategies predict target interaction mechanisms?
- Molecular docking : Prioritize targets with hydrophobic pockets (e.g., kinases) where benzofuran engages in π-π interactions .
- Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories) and compute binding free energy (MM-PBSA) .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
Q. How can researchers address solubility challenges in in vivo studies?
- Prodrug design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
- Nanocarrier systems : Encapsulate in liposomes (e.g., DSPC/cholesterol) or polymeric nanoparticles (PLGA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
